4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylphenylthiourea with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a thieno[2,3-d]pyrimidine core with a chloro group and a dimethylphenyl substituent, which contributes to its biological activity. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C14H11ClN2S
- Molar Mass : 274.77 g/mol
- Density : 1.313 g/cm³ (predicted)
- Boiling Point : 432.4 °C (predicted)
- pKa : 0.40 (predicted) .
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit antiviral properties by inhibiting viral polymerases. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. IC50 values for related compounds have been reported as low as 0.02–0.04 µM .
- Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound may possess selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activity of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(3,4-dimethylphenyl):
- Antiviral Study : A study published in MDPI demonstrated that certain derivatives exhibited high antiviral activity against HCV with IC50 values ranging from 31.9 to 32.2 µM . Compounds structurally similar to 4-Chloro-5-(3,4-dimethylphenyl) were highlighted for their ability to inhibit viral replication effectively.
- Anti-inflammatory Research : In a comparative study of various thienopyrimidine derivatives, one compound showed a significant reduction in inflammation markers in vitro with an IC50 of approximately 71 µg/mL against COX-2 . This positions thieno[2,3-d]pyrimidines as promising candidates for anti-inflammatory drug development.
Data Table
The following table summarizes key biological activities and corresponding IC50 values for compounds related to thieno[2,3-d]pyrimidines:
Properties
IUPAC Name |
4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-3-4-10(5-9(8)2)11-6-18-14-12(11)13(15)16-7-17-14/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGOZPYHUNWJBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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